molecular formula C16H13Cl2N5O B2646643 5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1189876-58-1

5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2646643
CAS RN: 1189876-58-1
M. Wt: 362.21
InChI Key: CHPYCMNJAMHJHV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amine group, a triazole ring, and two chlorophenyl groups. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the chlorophenyl groups would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, while the chlorophenyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and solubility, would be determined by its molecular structure. For example, similar compounds have been found to have a density of around 1.4 g/cm³ and a boiling point of around 463.8°C .

Scientific Research Applications

Metabolism and Toxicology Studies

  • Fatal Intoxications and Metabolic Pathways : A study reported a fatal intoxication case involving synthetic cannabinoids structurally similar to the query compound, highlighting the importance of understanding the metabolism and toxicity of such compounds. The study also detailed the metabolic pathways of these substances, including processes like ester hydrolysis and oxidative defluorination, which are crucial for understanding the biotransformation of similar chemicals in the body (Kusano et al., 2018).

Pharmacokinetics and Treatment Efficacy

  • Chemotherapy Treatment and Pharmacokinetics : Research on compounds with a similar triazole functional group has been conducted in the context of chemotherapy, assessing the treatment efficacy and pharmacokinetics of these compounds in treating malignancies such as supratentorial malignant astrocytomas (Ikeda et al., 1996).
  • COX-2 Selective Inhibitor Studies : A study on lumiracoxib, a compound with a similar chlorophenyl functional group, provided insights into its metabolism and pharmacokinetics, highlighting the processes involved in the absorption, metabolism, and excretion of such compounds, which are crucial for understanding their therapeutic potential and safety profile (Mangold et al., 2004).

Receptor Studies and Neuropharmacology

  • Receptor Binding and Drug Development : Research has been conducted on the receptor occupancy of novel antagonists structurally related to the query compound, shedding light on their potential applications in treating neurological disorders such as anxiety and depression. These studies are vital for drug development and understanding the therapeutic mechanisms of action (Rabiner et al., 2002).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For instance, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, some similar compounds have been found to be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-(3-chloroanilino)-N-[(4-chlorophenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c17-11-6-4-10(5-7-11)9-19-16(24)14-15(22-23-21-14)20-13-3-1-2-12(18)8-13/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGNWTSALYDOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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